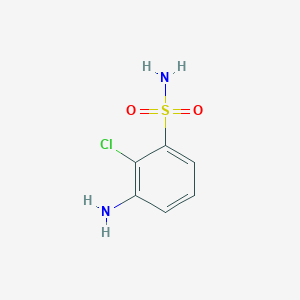

3-Amino-2-chlorobenzene-1-sulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H7ClN2O2S |

|---|---|

Molekulargewicht |

206.65 g/mol |

IUPAC-Name |

3-amino-2-chlorobenzenesulfonamide |

InChI |

InChI=1S/C6H7ClN2O2S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |

InChI-Schlüssel |

XDPKDZWEXLSCGA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)N)Cl)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Mechanistic Investigations of 3 Amino 2 Chlorobenzene 1 Sulfonamide

Established Synthetic Routes and Reaction Pathway Analysis

Traditional synthetic strategies for compounds like 3-Amino-2-chlorobenzene-1-sulfonamide (B6188933) rely on well-established, fundamental organic reactions. The assembly of the target molecule often involves the sequential introduction of the three functional groups onto a benzene (B151609) precursor, where the order of introduction is critical for achieving the desired 1,2,3-substitution pattern.

Amination Strategies for Halogenated Benzenesulfonyl Intermediates

A primary strategy for introducing the amino group involves the reduction of a nitro group precursor. This two-step approach is advantageous due to the strong directing effects of the nitro group in electrophilic substitution reactions and the reliability of its reduction.

A plausible pathway begins with a suitable chlorinated benzene derivative which is first nitrated. For instance, the synthesis of the related 5-chloro-2-aminobenzene sulfonamide starts with 5-chloro-2-nitrobenzene sulfonyl chloride. google.com The nitro group is subsequently reduced to an amine, typically using metal catalysts like iron powder in the presence of an acid or ammonium (B1175870) chloride. google.comchemicalbook.com This method is robust and widely applicable for the preparation of aromatic amines.

Another approach is direct amination via nucleophilic aromatic substitution (SNAr) on a highly activated dihalogenated precursor. For example, a dihalobenzenesulfonamide with leaving groups at the 2 and 3 positions could theoretically react with ammonia (B1221849) or an ammonia equivalent. The success of such a reaction would depend on the electronic activation provided by the sulfonyl group and the nature of the halogen leaving groups.

Chlorination and Sulfonamide Formation Pathways

The introduction of the chlorine atom and the sulfonamide group are cornerstone transformations in the synthesis of this class of compounds.

Chlorination is typically achieved through electrophilic halogenation on an activated or deactivated benzene ring using reagents like chlorine gas (Cl₂) or N-chlorosuccinimide (NCS). The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring.

Sulfonamide formation is a two-step process. First, a sulfonyl chloride intermediate is generated, most commonly by reacting the aromatic precursor with chlorosulfonic acid. google.com This electrophilic substitution reaction is highly effective. The resulting sulfonyl chloride is then reacted with ammonia or an amine to form the sulfonamide. A common industrial method involves the chlorosulfonation of N-acetylated aniline (B41778) to protect the amino group and direct the substitution, followed by amination and subsequent hydrolysis of the acetyl group to reveal the free amine. google.com

A direct example is seen in the synthesis of 5-chloro-2-nitrobenzene sulfonamide, where the corresponding sulfonyl chloride is treated with an ammonia solution under heated conditions to yield the sulfonamide. google.com

Regioselectivity and Chemo-selectivity Control in Multi-step Synthesis

Achieving the specific 1,2,3-substitution pattern of this compound is a significant challenge due to the directing effects of the substituents.

Amino group (-NH₂): Strongly activating, ortho-, para-directing.

Chloro group (-Cl): Deactivating, ortho-, para-directing.

Sulfonamide group (-SO₂NH₂): Strongly deactivating, meta-directing.

A successful synthesis must navigate these competing influences. For example, starting with aniline and attempting chlorination would yield a mixture of ortho- and para-chloroaniline. Subsequent chlorosulfonation would be complex.

Therefore, multi-step syntheses often employ protecting groups and strategic sequencing. A hypothetical route could start from 2,3-dichloronitrobenzene. The nitro group activates the ring for nucleophilic aromatic substitution, potentially allowing for selective displacement of one chlorine atom by an amino source. Subsequent reduction of the nitro group, followed by formation of the sulfonamide, could lead to the target structure.

Chemoselectivity becomes critical when a molecule contains multiple reactive sites. For instance, in a molecule containing both a highly reactive aroyl chloride and a less reactive sulfonyl chloride, reaction with an amine can be directed toward the aroyl chloride under controlled conditions. nih.gov This principle of differential reactivity is key in complex syntheses to avoid unwanted side reactions. Studies on reagent-based cyclization of thiosemicarbazide (B42300) intermediates also highlight how the choice of reagent (e.g., EDC·HCl vs. p-TsCl) can dictate the reaction pathway, leading to either oxadiazoles (B1248032) or thiadiazoles, demonstrating exquisite chemoselectivity. organic-chemistry.org

Development of Novel and Green Synthesis Approaches

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and safer methodologies. For the synthesis of this compound and related compounds, this includes the use of catalysis, microwave irradiation, and continuous flow technologies.

Catalytic and Organocatalytic Methodologies

Catalytic methods offer significant advantages over stoichiometric reactions by reducing waste and often providing higher selectivity under milder conditions.

Catalytic Sulfonamide Synthesis: The formation of sulfonamides from sulfonyl chlorides and amines can be accelerated using catalysts. One study reports the use of copper-functionalized magnetic nanoparticles (MNPs‐AHBA‐Cu) to efficiently catalyze the reaction in polyethylene (B3416737) glycol (PEG) as a green solvent, achieving high yields in a short time. jsynthchem.com This method also allows for easy recovery and reuse of the catalyst.

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield |

| Amine + p-chlorobenzenesulfonyl chloride | MNPs‐AHBA‐Cu | PEG | 80 | 1 | High |

Organocatalysis: Organocatalysts are small, metal-free organic molecules that can catalyze a wide range of reactions. Chiral 2-aminobenzimidazole (B67599) derivatives, for example, have been developed as bifunctional organocatalysts capable of activating 1,3-dicarbonyl compounds for asymmetric transformations through hydrogen bonding. researchgate.net While not directly applied to the target molecule, these principles could be adapted for stereoselective functionalization steps in the synthesis of more complex sulfonamide derivatives. The development of organocatalytic methods for creating β³-amino acid derivatives demonstrates the power of this approach in asymmetric synthesis. rsc.org

Microwave-Assisted and Flow Chemistry Applications for Enhanced Efficiency

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis, enabling rapid heating, shorter reaction times, and often higher yields compared to conventional heating. ijcrt.org This technology is particularly effective for reactions in sealed vessels, allowing for temperatures to be reached that are well above the solvent's boiling point. mdpi.com

The synthesis of various sulfonamide-containing heterocyclic compounds has been significantly accelerated using microwave technology. For example, the synthesis of 1,3,5-trisubstituted pyrazoline derivatives from chalcones and p-hydrazinobenzenesulfonamide was achieved in minutes under microwave irradiation, compared to hours or days via conventional methods. nih.gov Similarly, copper(II) sulfonamide complexes have been synthesized in just 3 minutes with high yield using microwave energy. mdpi.com

| Reaction Type | Reactants | Microwave Conditions | Time (min) | Outcome |

| Pyrazoline Formation | Chalcone + Hydrazinobenzenesulfonamide | 200 °C, 300W | 7 | Successful synthesis of target compounds nih.gov |

| Complexation | Sulfonamide + CuCl₂·2H₂O | 250 Hz | 3 | 82% yield of copper complex mdpi.com |

| Triazole Synthesis | Aminoguanidine + Carboxylic Acid | 180 °C | - | High yields, scalable mdpi.com |

Flow Chemistry Applications: Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters, enhanced safety, and potential for straightforward automation and scaling. durham.ac.uknih.gov

The synthesis of sulfonylureas, which share a key synthetic step with sulfonamides, has been successfully translated to a flow process. google.com In this setup, a carbamate (B1207046) intermediate is reacted with a sulfonamide in the presence of a base within a heated glass reactor. The optimal conditions were found to be 80 °C with a 2-minute residence time, achieving a 95% conversion. google.com Such a process eliminates the need to handle unstable intermediates in batch and allows for rapid production. This methodology could be adapted for the final sulfonamide formation step in the synthesis of this compound, offering a safer and more scalable manufacturing route.

Sustainable and Solvent-Free Synthesis Techniques

The pursuit of environmentally benign chemical processes has led to the exploration of sustainable and solvent-free techniques for the synthesis of sulfonamides, including derivatives like this compound. These methods aim to reduce or eliminate the use of hazardous organic solvents, minimize energy consumption, and simplify purification procedures.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields compared to conventional heating methods. cbijournal.comresearchgate.net The synthesis of sulfonamides under microwave conditions typically involves the reaction of a sulfonyl chloride with an amine. The high efficiency of microwave heating is attributed to the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. cbijournal.com

A representative microwave-assisted synthesis of a sulfonamide might involve the following general conditions:

| Parameter | Condition | Rationale |

| Solvent | Acetone, Ethanol (B145695), or Solvent-free | Acetone and ethanol are effective at absorbing microwave energy. Solvent-free conditions offer a greener alternative. |

| Activating Agent | 2,4,6-trichloro- acs.orguniba.itresearchgate.net-triazine (TCT) (if starting from sulfonic acid) | Facilitates the in-situ formation of the sulfonyl chloride. researchgate.net |

| Base | Triethylamine (TEA) or Pyridine (B92270) | Neutralizes the HCl generated during the reaction. |

| Temperature | 50-160 °C | Optimized to ensure a rapid reaction rate while minimizing side product formation. researchgate.netnih.gov |

| Time | 5-20 minutes | Significantly shorter than conventional heating methods. researchgate.net |

| Power | 100-300 W | Adjusted to maintain the desired reaction temperature. |

This table presents a generalized set of conditions for microwave-assisted sulfonamide synthesis based on literature for analogous compounds.

Solvent-Free Synthesis (Neat Conditions):

Conducting reactions without a solvent, also known as neat conditions, is a cornerstone of green chemistry. This approach eliminates solvent-related waste, cost, and safety hazards. The synthesis of N-alkyl and N-arylsulfonamides has been successfully achieved under solvent-free conditions by reacting amines with arylsulfonyl chlorides at room temperature, often with the aid of a solid base like potassium carbonate. sci-hub.se

Key features of a typical solvent-free sulfonamide synthesis include:

Reactants: An amine and a sulfonyl chloride.

Base: A solid, easily removable base such as K2CO3. sci-hub.se

Temperature: Often room temperature is sufficient, highlighting the energy efficiency of this method. sci-hub.se

Reaction Time: Can range from a few minutes to a few hours. sci-hub.se

Work-up: Simple washing and filtration are often sufficient for purification.

Synthesis in Deep Eutectic Solvents (DESs):

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional organic solvents. uniba.itresearchgate.netnih.gov These solvents are typically formed from a mixture of a quaternary ammonium salt (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or glycerol). uniba.itresearchgate.netnih.gov DESs are attractive due to their low toxicity, biodegradability, low cost, and non-flammability. The synthesis of sulfonamides in DESs has been demonstrated to proceed in high yields at ambient temperature. uniba.itresearchgate.netnih.gov

| Parameter | ChCl/Urea (1:2 mol/mol) | ChCl/Glycerol (1:2 mol/mol) |

| Reactants | Amine, Sulfonyl Chloride | Amine, Sulfonyl Chloride |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 2 - 12 hours | 2 - 12 hours |

| Yield | Up to 97% | Up to 97% |

This table provides representative data for sulfonamide synthesis in different deep eutectic solvents, based on studies of analogous compounds. uniba.itresearchgate.netnih.gov

Kinetic Studies and Reaction Condition Optimization for Academic Scalability

Understanding the kinetics of a reaction is crucial for its optimization and successful scale-up, even at an academic level. For the synthesis of this compound, which typically involves the chlorosulfonation of 2-chloroaniline (B154045) followed by amination, kinetic studies would focus on determining the rate law, rate constants, and the influence of various parameters on the reaction rate.

Kinetic Considerations:

A kinetic study of the sulfonation of an aromatic compound like dodecylbenzene (B1670861) has shown the reaction to be approximately 0.74 order with respect to the aromatic compound and 1.59 order with respect to sulfur trioxide. hrpub.orghrpub.org While not directly analogous to the chlorosulfonation of 2-chloroaniline with chlorosulfonic acid, this indicates that the reaction order can be complex and must be determined experimentally.

Reaction Condition Optimization:

The goal of reaction optimization is to identify a set of conditions that provide the desired product in high yield and purity, in a reasonable timeframe, and with minimal side product formation. For the academic scale-up of the synthesis of this compound, a systematic optimization of key parameters would be undertaken.

The following table illustrates a hypothetical optimization study for the amination step, based on general principles of sulfonamide synthesis:

| Entry | Amine (equivalents) | Base (equivalents) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.1 | 1.1 | 25 | 6 | 75 |

| 2 | 1.5 | 1.1 | 25 | 6 | 85 |

| 3 | 2.0 | 1.1 | 25 | 6 | 90 |

| 4 | 2.0 | 1.5 | 25 | 6 | 92 |

| 5 | 2.0 | 1.5 | 0 | 6 | 88 |

| 6 | 2.0 | 1.5 | 50 | 3 | 91 |

| 7 | 2.0 | 1.5 | 25 | 3 | 89 |

This table is a representative example of how reaction conditions for a sulfonamide synthesis might be optimized. The data is illustrative and not specific to this compound.

Key Parameters for Optimization:

Reactant Stoichiometry: Varying the molar ratio of the amine to the sulfonyl chloride can influence the reaction rate and help to drive the reaction to completion.

Base: The choice and amount of base are critical for neutralizing the generated HCl. Common bases include pyridine, triethylamine, or inorganic bases like potassium carbonate.

Temperature: Temperature affects the reaction rate according to the Arrhenius equation. Higher temperatures generally lead to faster reactions, but can also promote the formation of side products.

Solvent: The polarity of the solvent can influence the reaction rate by stabilizing or destabilizing the transition state.

Concentration: The concentration of reactants can impact the reaction rate, as described by the rate law.

By systematically studying these parameters, a robust and scalable protocol for the synthesis of this compound can be developed for academic research purposes.

Advanced Structural Elucidation and Spectroscopic Characterization Research of 3 Amino 2 Chlorobenzene 1 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of 3-Amino-2-chlorobenzene-1-sulfonamide (B6188933), offering precise information about the proton and carbon environments and their connectivity.

One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HMQC, HMBC)

The trisubstituted benzene (B151609) ring of this compound presents a complex system for NMR analysis. The three aromatic protons are chemically non-equivalent and are expected to appear in the aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm). jove.comlibretexts.org The electron-donating amino group (-NH₂) tends to shift ortho and para protons upfield, while the electron-withdrawing sulfonamide (-SO₂NH₂) and chloro (-Cl) groups shift them downfield. jove.com This interplay of substituent effects leads to a distinct chemical shift for each aromatic proton. The expected splitting pattern for these protons would be a complex multiplet, likely resolving into a doublet and two doublets of doublets due to ortho and meta couplings (³J and ⁴J, respectively). wisc.edu

The ¹³C NMR spectrum would display six distinct signals for the aromatic carbons, as they are all in unique chemical environments, with signals typically appearing between δ 110-160 ppm. jove.comlibretexts.org The carbons directly bonded to the substituents (C1, C2, C3) would be identifiable based on their chemical shifts and the absence of a signal in a DEPT-135 experiment.

To definitively assign these signals, two-dimensional NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would connect adjacent aromatic protons, establishing the H4-H5-H6 connectivity around the ring. sdsu.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (¹J coupling). libretexts.org It allows for the unambiguous assignment of the protonated carbons (C4, C5, C6).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying the full carbon skeleton by showing correlations between protons and carbons over two or three bonds (²J and ³J coupling). libretexts.org For instance, the proton at H6 would show a correlation to the carbon bearing the sulfonamide group (C1) and the carbon with the amino group (C3), confirming the substituent positions.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents predicted values based on standard substituent effects in DMSO-d₆. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1-SO₂NH₂ | - | ~142 |

| C2-Cl | - | ~120 |

| C3-NH₂ | - | ~148 |

| C4-H | ~6.8 | ~116 |

| C5-H | ~7.3 | ~130 |

| C6-H | ~7.6 | ~125 |

| -NH₂ | ~5.5 | - |

Elucidation of Conformational Isomers and Tautomeric Equilibria

The this compound molecule possesses conformational flexibility, primarily due to rotation around the C1-S and S-N single bonds. Studies on related benzenesulfonamides have shown that the sulfonamide group can adopt different orientations relative to the benzene ring. nih.govscilit.com These conformers may interconvert rapidly at room temperature, resulting in averaged signals in the NMR spectrum. However, low-temperature NMR studies could potentially "freeze out" these conformers, allowing for their individual characterization. The orientation of the amino group relative to the sulfonamide tail can also contribute to conformational diversity. nih.gov

Tautomerism, the interconversion of structural isomers through proton migration, is another possibility. libretexts.org For this compound, a potential but less common tautomeric equilibrium could exist between the primary amine form and an imine form, particularly if the sulfonamide nitrogen participates. However, for simple aminobenzenesulfonamides in typical solvents, the amino-sulfonamide form is overwhelmingly predominant. researchgate.net The existence of minor tautomeric species could be investigated using specialized NMR techniques or by analyzing spectra in different solvents that might stabilize one form over the other.

Mass Spectrometry (MS) Applications in Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₆H₇ClN₂O₂S), the expected exact mass would be calculated and compared to the experimental value. The presence of chlorine is readily identified by its characteristic isotopic pattern: the presence of a molecular ion peak (M) and an M+2 peak with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.orglibretexts.org

Interpretation of Fragmentation Patterns for Structural Insights

Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion of this compound will break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a roadmap of the molecule's structure. Key expected fragmentation pathways include:

Loss of SO₂: A common fragmentation for aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂; 64 Da), often via a rearrangement mechanism.

Cleavage of the C-S bond: This cleavage would result in fragments corresponding to the chlorophenylamine moiety and the SO₂NH₂ radical.

Loss of the Sulfonamide Group: Fragmentation can occur with the loss of ·NH₂ or the entire ·SO₂NH₂ group.

Loss of Chlorine: The C-Cl bond can break, leading to the loss of a chlorine radical (35 or 37 Da).

Predicted Key Mass Spectrometry Fragments for this compound

m/z values are calculated for the most abundant isotopes (³⁵Cl, ¹⁴N, ³²S, ¹²C, ¹H, ¹⁶O).

| Predicted m/z | Possible Fragment Ion | Formula of Fragment |

|---|---|---|

| 206/208 | Molecular Ion [M]⁺ | [C₆H₇ClN₂O₂S]⁺ |

| 142/144 | [M - SO₂]⁺ | [C₆H₇ClN₂]⁺ |

| 126/128 | [M - SO₂NH₂]⁺ | [C₆H₅Cl]⁺ |

| 111 | [C₆H₆N₂O₂S]⁺ | [M - Cl]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

For this compound, the key functional groups each produce distinct signals:

Amino Group (-NH₂): This group is expected to show two N-H stretching bands in the 3300-3500 cm⁻¹ region in the IR spectrum. An N-H scissoring (bending) vibration typically appears around 1600-1650 cm⁻¹.

Sulfonamide Group (-SO₂NH₂): This group is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically found near 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The sulfonamide N-H stretch appears as a single band around 3300 cm⁻¹.

Aromatic Ring: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring give rise to a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range are diagnostic of the substitution pattern.

C-Cl Bond: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman spectroscopy provides complementary information. While N-H and S=O stretches are often weaker in Raman spectra, the vibrations of the aromatic ring and the C-S and C-Cl bonds can be prominent.

Predicted Vibrational Frequencies for this compound

Frequencies are typical ranges and may vary based on the molecular environment and physical state.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450 - 3350 | Asymmetric N-H Stretch | Amino (-NH₂) |

| 3380 - 3280 | Symmetric N-H Stretch | Amino (-NH₂) |

| ~3300 | N-H Stretch | Sulfonamide (-SO₂NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1650 - 1600 | N-H Scissoring | Amino (-NH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1350 - 1300 | Asymmetric S=O Stretch | Sulfonamide (-SO₂NH₂) |

| 1170 - 1150 | Symmetric S=O Stretch | Sulfonamide (-SO₂NH₂) |

Correlation of Characteristic Vibrational Modes with Molecular Structure

Detailed experimental vibrational data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy for this compound are not extensively available in public literature. However, the vibrational modes can be predicted based on the characteristic frequencies of its constituent functional groups: the substituted benzene ring, the amino group (-NH₂), and the sulfonamide group (-SO₂NH₂).

The FT-IR and Raman spectra would be dominated by vibrations of these groups.

Amino (-NH₂) Group Vibrations: The -NH₂ group is expected to show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration usually appears around 1590-1650 cm⁻¹.

Sulfonamide (-SO₂NH₂) Group Vibrations: The sulfonamide group is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected in the regions of 1300-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The S-N stretching vibration is typically found at lower frequencies, around 900-940 cm⁻¹.

Benzene Ring Vibrations: The benzene ring will exhibit several characteristic vibrations. C-H stretching modes appear above 3000 cm⁻¹. The C-C stretching vibrations within the ring are expected in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring (1,2,3-trisubstituted) influences the pattern of C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ range, which can be diagnostic of the substitution pattern.

C-Cl and C-S Vibrations: The C-Cl stretching vibration is anticipated in the 600-800 cm⁻¹ region, while the C-S stretch is typically weaker and found in a similar range.

A comprehensive analysis, often supported by Density Functional Theory (DFT) calculations, would be required to precisely assign these vibrational modes and correlate them to the specific bond lengths, bond angles, and electronic structure of this compound.

Interactive Data Table: Expected Vibrational Modes

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |

| N-H Bend (Scissoring) | 1590 - 1650 | |

| Sulfonamide (-SO₂NH₂) | Asymmetric S=O Stretch | 1300 - 1370 |

| Symmetric S=O Stretch | 1140 - 1180 | |

| S-N Stretch | 900 - 940 | |

| Benzene Ring | C-H Stretch | >3000 |

| C-C Stretch | 1400 - 1600 | |

| C-H Out-of-plane Bend | 650 - 900 | |

| Substituents | C-Cl Stretch | 600 - 800 |

In Situ Spectroscopic Monitoring of Reaction Progress

Specific studies detailing the in situ spectroscopic monitoring of the synthesis or reactions of this compound are not prominently documented. However, techniques such as FT-IR and Raman spectroscopy are powerful tools for real-time reaction analysis.

For a typical synthesis, which might involve the amination of a sulfonyl chloride precursor, in situ spectroscopy could track the progress by:

Monitoring Reactant Consumption: The disappearance of the characteristic vibrational bands of the starting materials, for example, the S-Cl stretching band of a sulfonyl chloride precursor.

Monitoring Product Formation: The appearance and increase in intensity of key product bands, such as the N-H and S=O stretching vibrations of the this compound product.

Identifying Intermediates: The transient appearance and subsequent disappearance of bands corresponding to any reaction intermediates.

This approach allows for the determination of reaction kinetics, optimization of reaction conditions (temperature, pressure, catalyst loading), and ensures reaction completion without the need for offline sampling and analysis.

X-ray Crystallography and Single Crystal Diffraction for Solid-State Structure Determination

Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

While a specific, publicly available single-crystal X-ray diffraction structure for this compound could not be located, the solid-state structure of sulfonamides is generally dictated by a network of robust hydrogen bonds.

For this compound, the primary hydrogen bond donors are the protons of the amino (-NH₂) and sulfonamide (-SO₂NH₂) groups. The primary acceptors are the oxygen atoms of the sulfonyl group (S=O) and the nitrogen atom of the amino group. It is highly probable that the crystal packing would be dominated by hydrogen bonds involving these functional groups.

Common hydrogen bonding motifs in sulfonamides include:

N-H···O Bonds: The sulfonamide N-H and amino N-H groups will likely form strong hydrogen bonds with the sulfonyl oxygen atoms of neighboring molecules. This is a very common and stabilizing interaction in sulfonamide crystals.

N-H···N Bonds: Hydrogen bonds between the amino group of one molecule and the amino nitrogen of another are also possible.

Polymorphism and Solid-State Conformational Analysis

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-known phenomenon in sulfonamides. Different polymorphs arise from variations in the packing of molecules in the crystal lattice and can exhibit different physical properties. There is no specific information in the searched literature regarding the existence of polymorphs for this compound.

Reactivity, Derivatization Chemistry, and Mechanistic Studies of 3 Amino 2 Chlorobenzene 1 Sulfonamide

Transformations Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a robust functional group, yet it offers specific handles for chemical modification, primarily at the nitrogen atom.

N-Alkylation and Acylation Reactions

The nitrogen atom of the sulfonamide can be functionalized through alkylation and acylation reactions. These transformations are crucial for modulating the compound's physicochemical properties.

N-Alkylation: The direct alkylation of the sulfonamide nitrogen typically requires a base to deprotonate the acidic N-H proton, generating a more nucleophilic sulfonamidate anion. This anion can then react with various alkylating agents, such as alkyl halides. The choice of base and solvent is critical to achieving high yields and preventing side reactions. Steric hindrance can influence the feasibility of this reaction, with less hindered sulfonamides and primary alkyl halides generally providing better results. nih.gov

N-Acylation: Acylation of the sulfonamide nitrogen leads to the formation of N-acylsulfonamides. This transformation can be accomplished using various acylating agents, including acyl chlorides, acid anhydrides, or N-acylbenzotriazoles in the presence of a base like sodium hydride (NaH). researchgate.net These N-acyl derivatives have been investigated for a range of biological activities. researchgate.net

Table 1: Representative N-Alkylation and Acylation Reactions of the Sulfonamide Moiety

| Transformation | Reagent | Product Class |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkyl-3-amino-2-chlorobenzene-1-sulfonamide |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | N-Acyl-3-amino-2-chlorobenzene-1-sulfonamide |

| N-Acylation | N-Acylbenzotriazole, NaH | N-Acyl-3-amino-2-chlorobenzene-1-sulfonamide |

Sulfonamide Hydrolysis and Chemical Stability Studies

Sulfonamides are generally characterized by their high chemical stability. The sulfur-carbon bond and the sulfur-nitrogen bond are resistant to cleavage under many conditions. Hydrolysis of the sulfonamide bond to regenerate the corresponding sulfonic acid and amine is typically challenging and requires harsh reaction conditions, such as treatment with strong acids or bases at elevated temperatures. google.com For many synthetic applications, the sulfonamide group is considered a stable and robust moiety. nih.gov

Chemical Reactions at the Aromatic Ring

The substitution pattern of the benzene (B151609) ring in 3-Amino-2-chlorobenzene-1-sulfonamide (B6188933) is governed by the electronic effects of the existing substituents: the amino (-NH₂), chloro (-Cl), and sulfonamide (-SO₂NH₂) groups.

Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (NAS) Patterns

Electrophilic Aromatic Substitution (EAS): The outcome of EAS reactions is determined by the directing effects of the substituents.

Amino (-NH₂) group: A strongly activating, ortho, para-directing group.

Chloro (-Cl) group: A deactivating, ortho, para-directing group.

Sulfonamide (-SO₂NH₂) group: A deactivating, meta-directing group.

The powerful activating and directing effect of the amino group is expected to dominate. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the amino group. In this specific molecule, the C4 and C6 positions are ortho and para to the amino group, respectively. The C4 position is also meta to the sulfonamide, which is favorable. The C6 position is ortho to both the amino and chloro groups. Steric hindrance from the adjacent chloro group might disfavor substitution at the C2 position. Thus, electrophilic substitution is most likely to occur at the C4 and C6 positions. It is common practice to protect the highly reactive amino group (e.g., as an acetanilide) before performing EAS to prevent side reactions and modulate its directing strength. libretexts.org

Nucleophilic Aromatic Substitution (NAS): NAS reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide). libretexts.orglibretexts.org In this compound, the sulfonamide group is electron-withdrawing. However, it is meta to the chlorine atom, which does not provide the necessary resonance stabilization for the Meisenheimer complex intermediate that is characteristic of the SNAr mechanism. libretexts.orgnih.gov Therefore, nucleophilic aromatic substitution to replace the chlorine atom is expected to be difficult under standard SNAr conditions. libretexts.org

Directed Functionalization Strategies (e.g., Ortho-Metalation)

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a variety of electrophiles. baranlab.org

In this compound, both the sulfonamide and the amino group (or a protected form of it, like an amide) can function as DMGs. wikipedia.orguwindsor.ca

Sulfonamide as DMG: The sulfonamide group can direct lithiation to the C2 position.

Protected Amino Group as DMG: If the amino group is protected (e.g., as a pivalamide (B147659) or carbamate), it can direct metalation to the C4 position.

The competition between these directing groups would depend on the specific protecting group used for the amine and the reaction conditions. This strategy allows for the introduction of substituents at positions that are not easily accessible through classical EAS reactions.

Derivatizations of the Amino Group

The primary amino group is a versatile functional handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Common derivatizations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is also a common strategy for protecting the amino group. cihanuniversity.edu.iq

Alkylation: Reaction with alkyl halides, which can lead to mono- and di-alkylated products. Selective mono-alkylation can be challenging but may be achieved under specific conditions. organic-chemistry.orgnih.gov

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide variety of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

Formation of Schiff Bases: Condensation with aldehydes or ketones yields imines (Schiff bases), which can be further reduced to secondary amines. nih.gov

Table 2: Representative Derivatizations of the Amino Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Acylation | Acetic Anhydride (B1165640) | Amide (-NHCOCH₃) |

| Alkylation | Methyl Iodide, Base | Secondary/Tertiary Amine (-NHCH₃, -N(CH₃)₂) |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt (-N₂⁺Cl⁻) |

| Schiff Base Formation | Benzaldehyde | Imine (-N=CHPh) |

Diazotization and Subsequent Coupling Reactions

The primary aromatic amino group of this compound is a versatile handle for chemical modification, most notably through diazotization. This reaction converts the amino group into a diazonium salt, a highly reactive intermediate that serves as a precursor for numerous derivatives, particularly azo compounds.

Research Findings:

The diazotization process involves treating an acidic aqueous solution of the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). dtic.mil The resulting diazonium salt, 2-chloro-3-(sulfamoyl)benzenediazonium chloride, is generally unstable and is used immediately in subsequent reactions. mdpi.com

The most common subsequent reaction is azo coupling, an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. wikipedia.org It reacts with electron-rich aromatic compounds, known as coupling components (e.g., phenols, anilines, naphthols), to form azo compounds, which are characterized by the -N=N- linkage. organic-chemistry.org These compounds are often intensely colored and form the basis of many synthetic dyes. wikipedia.org

The coupling reaction's regioselectivity is directed by the activating group on the coupling component, typically occurring at the para position unless it is blocked, in which case ortho substitution is observed. wikipedia.org The pH of the reaction medium is critical; coupling to phenols is performed under mildly alkaline conditions, while coupling to anilines is carried out in weakly acidic solutions. organic-chemistry.org

| Coupling Component | Reaction Conditions | Product Type |

|---|---|---|

| Phenol (B47542) | Mildly alkaline (pH > 7) | Azo-substituted phenol |

| Aniline (B41778) | Mildly acidic (pH 4-5) | Azo-substituted aniline (diazoamino compound) |

| N,N-Dimethylaniline | Mildly acidic | Azo-substituted N,N-dimethylaniline |

| β-Naphthol | Mildly alkaline | Azo-substituted naphthol dye |

| Resorcinol | Mildly alkaline | Azo-substituted resorcinol |

Amide and Imine Formation Reactions

The nucleophilic character of the primary amino group allows for the straightforward formation of amides and imines (Schiff bases), enabling the introduction of a wide array of functional groups and molecular scaffolds.

Research Findings:

Amide Formation: Amides are readily synthesized by reacting this compound with acylating agents. sphinxsai.com Common reagents include acyl chlorides and acid anhydrides, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. luxembourg-bio.com This reaction converts the primary amine into a more complex secondary amide, altering the compound's electronic and steric properties. The sulfonamide group is generally stable under these conditions.

Imine Formation: Imines are formed through the condensation reaction between the primary amino group and a carbonyl compound (an aldehyde or a ketone). redalyc.org The reaction is typically catalyzed by an acid and requires the removal of water, often accomplished through azeotropic distillation using a Dean-Stark apparatus, to drive the equilibrium toward the product. operachem.com The formation of the C=N double bond is a versatile method for creating precursors to more complex molecules, as imines themselves can undergo further reactions such as reduction to secondary amines or addition of nucleophiles. organic-chemistry.org

| Reaction Type | Reagent | Functional Group Introduced | Resulting Compound Class |

|---|---|---|---|

| Amide Formation | Acetyl Chloride | -C(O)CH₃ | N-Aryl Acetamide |

| Amide Formation | Benzoyl Chloride | -C(O)Ph | N-Aryl Benzamide |

| Amide Formation | Acetic Anhydride | -C(O)CH₃ | N-Aryl Acetamide |

| Imine Formation | Benzaldehyde | -N=CHPh | N-Benzylidene Sulfonamide |

| Imine Formation | Cyclohexanone | -N=C₆H₁₀ (cyclic) | N-Cyclohexylidene Sulfonamide |

Reactions Involving the Chloro Group

The chloro substituent on the aromatic ring is a key site for modification, primarily through nucleophilic displacement or transition metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the chloro group with various nucleophiles. wikipedia.org Unlike nucleophilic substitution at aliphatic carbons (SN1 and SN2), SNAr reactions require specific conditions.

Research Findings:

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chloro atom). libretexts.org These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.org In this compound, the sulfonamide group is a moderately strong electron-withdrawing group. Its position meta to the chloro group provides some activation, but the reaction generally requires forcing conditions (high temperatures and/or pressures) or a very strong nucleophile. The ortho-amino group, being electron-donating, can slightly deactivate the ring towards nucleophilic attack, and may require protection prior to the reaction.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Phenol derivative |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Anisole derivative (Aryl ether) |

| Amine | Piperidine | N-Aryl amine derivative |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Aryl thioether |

| Cyanide | Sodium Cyanide (NaCN) | Benzonitrile derivative |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Modern synthetic chemistry offers powerful tools for forming new carbon-carbon and carbon-heteroatom bonds using transition metal catalysts, particularly palladium. These reactions are highly effective for modifying aryl halides like this compound. Aryl chlorides are known to be less reactive than the corresponding bromides and iodides, often requiring specialized catalyst systems with electron-rich, bulky phosphine (B1218219) ligands to achieve efficient oxidative addition. chemrxiv.org

Research Findings:

Suzuki-Miyaura Coupling: This reaction creates a new C-C bond by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. yonedalabs.com The reaction is highly versatile and tolerates a wide range of functional groups.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org The resulting aryl alkynes are valuable intermediates in organic synthesis.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.org It requires a palladium catalyst and a strong base (e.g., sodium tert-butoxide). organic-chemistry.org This method provides a direct route to synthesize more complex aniline derivatives.

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (RB(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-Aryl / Aryl-Vinyl (C-C) | Biaryls, Styrenes |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Aryl-Alkynyl (C-C) | Aryl Alkynes |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) catalyst, Bulky phosphine ligand, Strong Base (e.g., NaOtBu) | Aryl-Nitrogen (C-N) | Di- or Tri-substituted Anilines |

Investigation of Reaction Mechanisms and Kinetics

Research Findings:

Azo Coupling: The mechanism is a classic electrophilic aromatic substitution. Kinetic studies generally show that the reaction rate is dependent on the concentrations of both the diazonium salt and the coupling component. The rate is highly pH-dependent, as the pH affects the concentration of the active diazonium electrophile and the nucleophilicity of the coupling partner (e.g., deprotonation of a phenol to the more reactive phenoxide). nih.gov

Nucleophilic Aromatic Substitution (SNAr): The addition of the nucleophile to the ipso-carbon is the rate-determining step. youtube.com Kinetic studies would show a rate law that is first order in the aryl halide and first order in the nucleophile. The reaction rate is significantly influenced by the electronic nature of the substituents on the aromatic ring; strong electron-withdrawing groups increase the rate by stabilizing the anionic Meisenheimer intermediate. nih.gov

Transition Metal-Catalyzed Cross-Coupling: These reactions proceed via a catalytic cycle that generally involves three key steps: (1) Oxidative Addition of the aryl chloride to the low-valent metal center (e.g., Pd(0)), which is often the rate-determining step for less reactive aryl chlorides; (2) Transmetalation where the organic group from the coupling partner is transferred to the palladium center; and (3) Reductive Elimination where the new C-C or C-N bond is formed, regenerating the active catalyst. yonedalabs.comlibretexts.org Kinetic investigations focus on understanding the influence of ligands, substrates, and additives on the efficiency of each step in the cycle. nih.gov

Computational and Theoretical Chemistry of 3 Amino 2 Chlorobenzene 1 Sulfonamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, from geometric parameters to electronic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It is widely applied to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. nih.gov For these calculations, a functional, such as Becke's three-parameter hybrid (B3LYP), is often paired with a basis set like 6-311G+(d,p) to provide a good balance between accuracy and computational cost. researchgate.netnih.gov

A DFT optimization of 3-amino-2-chlorobenzene-1-sulfonamide (B6188933) would yield the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. This process provides precise data on bond lengths, bond angles, and dihedral angles. The presence of the amino (-NH₂), chloro (-Cl), and sulfonamide (-SO₂NH₂) groups on the benzene (B151609) ring creates a unique electronic environment that dictates the final geometry. For instance, the orientation of the sulfonamide group relative to the aromatic ring is a key geometric parameter.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations The following data is illustrative, based on typical values for similar aromatic sulfonamides, as specific published values for this molecule were not found.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C-S | 1.78 Å |

| S=O | 1.44 Å | |

| S-N | 1.65 Å | |

| C-Cl | 1.75 Å | |

| C-N (amino) | 1.39 Å | |

| Bond Angles | O-S-O | 120.5° |

| C-S-N | 106.0° | |

| C-C-Cl | 121.0° | |

| C-C-N (amino) | 122.0° |

| Dihedral Angle | C-C-S-N | 95.0° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding and predicting chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwuxibiology.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilicity. researchgate.net Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netresearchgate.net A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability.

For this compound, the distribution of these orbitals is influenced by its functional groups. The electron-donating amino group is expected to contribute significantly to the HOMO, localizing it primarily on the benzene ring and the amino nitrogen. The electron-withdrawing sulfonamide and chloro groups will lower the energy of the LUMO and likely cause it to be distributed over the sulfonamide group and the aromatic ring. This analysis helps predict which sites on the molecule are most susceptible to electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Orbital Energies for this compound The following data is illustrative, based on typical values for similar aromatic sulfonamides, as specific published values for this molecule were not found.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.70 |

The Electrostatic Potential (ESP) surface, also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are crucial for understanding intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic reactions.

In this compound, the most negative regions (typically colored red on an ESP map) are expected to be located around the highly electronegative oxygen atoms of the sulfonamide group and, to a lesser extent, the nitrogen atom of the amino group. These sites are prone to electrophilic attack. The most positive regions (typically colored blue) are anticipated around the hydrogen atoms of the sulfonamide and amino groups, making them favorable sites for nucleophilic attack. The chlorine atom would also contribute to the complex potential distribution on the aromatic ring.

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations often focus on a static, optimized structure, molecules are dynamic entities. Conformational analysis and molecular dynamics simulations explore the various spatial arrangements a molecule can adopt and its behavior over time. nih.gov

A Potential Energy Surface (PES) describes the energy of a molecule as a function of its geometry. researchgate.net By systematically changing specific geometric parameters, such as dihedral angles, a PES map can be generated to identify all possible conformations, their relative energies, and the energy barriers that separate them.

For this compound, a key conformational feature is the rotation around the C-S bond, which dictates the orientation of the sulfonamide group relative to the benzene ring. A relaxed PES scan of this dihedral angle would reveal the most stable conformer(s) (global and local energy minima) and the transition states between them. This information is vital for understanding how the molecule's shape influences its ability to interact with other molecules, such as biological receptors.

The surrounding environment, particularly the solvent, can significantly impact a molecule's conformation and reactivity. Molecular dynamics (MD) simulations and computational models like the Polarizable Continuum Model (PCM) are used to study these solvent effects. researchgate.netnih.gov

MD simulations model the explicit interactions between the solute (this compound) and a number of solvent molecules (e.g., water) over a period of time, providing a dynamic picture of how the solvent influences conformational preferences. nih.govresearchgate.net For example, a polar solvent would likely stabilize conformations that have a larger dipole moment through favorable dipole-dipole interactions.

Solvation also affects electronic properties and reactivity. The presence of a solvent can alter the energies of the frontier orbitals. Generally, polar solvents may stabilize both the HOMO and LUMO, but the effect might not be uniform, potentially changing the HOMO-LUMO gap and thus modulating the molecule's reactivity compared to the gas phase. nih.gov These studies are crucial for predicting the behavior of the compound in realistic chemical or biological environments.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical investigations into reaction mechanisms involving this compound provide a molecular-level understanding of how transformations occur. By mapping the potential energy surface of a reaction, computational chemists can identify the most likely pathways, the structures of transient intermediates, and the high-energy transition states that connect them.

Activation Energy Barriers and Reaction Pathway Prediction

The prediction of reaction pathways and the calculation of associated activation energy barriers are fundamental applications of computational chemistry. For a molecule like this compound, this could involve studying reactions such as electrophilic aromatic substitution, nucleophilic substitution, or reactions involving the amino and sulfonamide groups.

Using quantum mechanical methods like Density Functional Theory (DFT), researchers can model the energetic landscape of a proposed reaction. The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a critical factor in determining reaction kinetics. A lower activation energy barrier indicates a faster reaction rate. Theoretical calculations can compare multiple potential pathways for a given transformation, identifying the most energetically favorable route.

For instance, in a hypothetical electrophilic nitration reaction on the aromatic ring of this compound, calculations could predict the activation energies for substitution at the different available positions (C4, C5, C6). These calculations would consider the directing effects of the existing substituents (amino, chloro, and sulfonamide groups) to determine the most probable isomeric product.

Table 1: Hypothetical Activation Energy Barriers for Electrophilic Nitration of this compound

| Substitution Position | Calculated Activation Energy (Ea) in kcal/mol (DFT/B3LYP/6-31G*) | Predicted Major Product |

| C4 | 18.5 | Minor |

| C5 | 22.1 | Negligible |

| C6 | 15.8 | Major |

Note: The data in this table is hypothetical and for illustrative purposes.

Intrinsic Reaction Coordinate (IRC) Analysis

Following the successful location of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state downhill to both the reactants and the products on the potential energy surface. The primary purpose of an IRC analysis is to confirm that the identified transition state structure indeed connects the intended reactants and products.

The analysis generates a path, visualizing the geometric changes the molecule undergoes during the transformation. This provides a clear and detailed picture of the reaction mechanism, including the breaking and forming of bonds. For a reaction involving this compound, an IRC calculation would verify that a computed transition state for a specific reaction, such as the substitution of the chlorine atom, correctly links the starting material and the final substituted product without leading to unintended intermediates or side products.

Prediction and Simulation of Spectroscopic Parameters

Computational methods are powerful tools for predicting and interpreting spectroscopic data, which are essential for molecular characterization. By simulating spectra, researchers can aid in the assignment of experimental signals, confirm molecular structures, and understand the electronic and vibrational properties of the molecule.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry allows for the ab initio prediction of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J). These predictions can be benchmarked against experimental data to confirm structural assignments. github.io

The process typically involves optimizing the molecular geometry of this compound using a reliable method (e.g., DFT with the B3LYP functional) and then calculating the NMR shielding tensors using a higher level of theory or a functional specifically parameterized for NMR predictions, such as WP04. github.io It is also crucial to account for solvent effects, often through a Polarizable Continuum Model (PCM). github.io Comparing the calculated chemical shifts with experimental values can confirm the regiochemistry of the substituents on the benzene ring.

Table 2: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Calculated Chemical Shift (δ) in ppm (WP04/6-311++G(2d,p)/PCM) | Hypothetical Experimental Chemical Shift (δ) in ppm |

| C1 | 138.5 | 139.2 |

| C2 | 118.9 | 119.5 |

| C3 | 148.2 | 148.8 |

| C4 | 115.7 | 116.3 |

| C5 | 129.8 | 130.4 |

| C6 | 120.1 | 120.9 |

Note: The data in this table is hypothetical and for illustrative purposes.

Vibrational Frequency Calculations and IR/Raman Spectra Simulation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational frequency calculations can predict the vibrational modes of this compound. These calculations are typically performed using DFT methods, such as B3LYP, with appropriate basis sets. researchgate.net

The output includes the frequencies of the vibrational modes and their corresponding IR intensities and Raman activities. researchgate.net These calculated frequencies often have a systematic error, which is corrected by applying a scaling factor to improve agreement with experimental spectra. researchgate.net Simulating the full IR and Raman spectra allows for a direct comparison with experimental data, aiding in the assignment of specific absorption bands to particular molecular motions, such as N-H stretching in the amino group, S=O stretching in the sulfonamide group, or C-Cl stretching.

Table 3: Selected Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Scaled Frequency (cm⁻¹) | Assignment |

| ν(N-H) symmetric stretch | 3455 | 3317 | Amino Group |

| ν(N-H) asymmetric stretch | 3560 | 3418 | Amino Group |

| ν(S=O) asymmetric stretch | 1395 | 1340 | Sulfonamide Group |

| ν(S=O) symmetric stretch | 1188 | 1140 | Sulfonamide Group |

| ν(C-Cl) stretch | 750 | 720 | Chloro Group |

| ν(C-S) stretch | 815 | 782 | Sulfonamide Group |

Note: The data in this table is hypothetical and for illustrative purposes. A typical scaling factor for B3LYP is ~0.96.

In Silico Screening for Chemical Reactivity and Selectivity

In silico methods are instrumental in predicting the chemical reactivity and selectivity of molecules before engaging in extensive experimental synthesis. These predictions are often based on the principles of Frontier Molecular Orbital (FMO) theory.

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity and greater polarizability. nih.gov

By calculating the energies and visualizing the spatial distribution of the HOMO and LUMO for this compound, one can predict the most likely sites for electrophilic and nucleophilic attack. For example, the regions of the molecule where the HOMO is localized are susceptible to electrophilic attack, whereas the regions with high LUMO density are prone to nucleophilic attack. These calculations help in understanding the regioselectivity observed in chemical reactions.

Table 4: Hypothetical Quantum Chemical Reactivity Descriptors for this compound (Calculated with DFT/B3PW91/6-311G(d,p))

| Parameter | Value (in eV) | Description |

| E(HOMO) | -6.95 | Electron-donating ability |

| E(LUMO) | -1.21 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.74 | Chemical reactivity and stability |

| Ionization Potential (I) | 6.95 | Energy to remove an electron |

| Electron Affinity (A) | 1.21 | Energy released when gaining an electron |

| Chemical Hardness (η) | 2.87 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.82 | Global electrophilic nature |

Note: The data in this table is hypothetical and for illustrative purposes.

Advanced Analytical Methodologies for Detection and Quantification of 3 Amino 2 Chlorobenzene 1 Sulfonamide in Research Samples

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For 3-Amino-2-chlorobenzene-1-sulfonamide (B6188933), various chromatographic methods are employed to ensure its purity and to isolate it from reaction mixtures or complex matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase (RP-HPLC) method is typically developed for its ability to separate compounds based on hydrophobicity.

Method development involves the systematic optimization of several parameters to achieve adequate separation (resolution), sensitivity, and analysis time. A typical RP-HPLC method for a sulfonamide derivative would utilize a C8 or C18 stationary phase, which provides a nonpolar environment. The mobile phase generally consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) to control the pH and influence the retention of the analyte. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any impurities with varying polarities. rsc.org Detection is commonly performed using a UV-visible or a photodiode array (PDA) detector set at a wavelength where the analyte exhibits maximum absorbance, for instance, around 265 nm. wu.ac.thwu.ac.th

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. rsc.org Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. researchgate.net

Accuracy: The closeness of the test results to the true value, often assessed by recovery studies in a spiked matrix.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Typical HPLC Method Parameters and Validation Summary

| Parameter | Typical Condition/Value |

|---|---|

| Chromatographic Column | YMC-Triart C8 (250 mm x 4.6 mm, 5 µm) wu.ac.thwu.ac.th |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.0) nih.gov |

| Mobile Phase B | Acetonitrile/Methanol (B129727) mixture rsc.org |

| Elution Mode | Gradient rsc.org |

| Flow Rate | 1.0 mL/min wu.ac.thwu.ac.th |

| Column Temperature | 25 °C wu.ac.thwu.ac.th |

| Detection Wavelength | 265 nm wu.ac.thwu.ac.th |

| Injection Volume | 5 µL wu.ac.th |

| Linearity (Correlation Coefficient, r²) | > 0.999 wu.ac.thwu.ac.th |

| Accuracy (Recovery %) | 85 - 115 % wu.ac.thwu.ac.th |

| LOD | ~0.06 µg/mL researchgate.net |

| LOQ | ~0.20 µg/mL researchgate.net |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of sulfonamides like this compound by Gas Chromatography (GC) is challenging due to their high polarity, low volatility, and thermal instability. research-solution.com These compounds tend to exhibit poor peak shape and may decompose at the high temperatures required for GC analysis. research-solution.com To overcome these limitations, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. research-solution.comnih.gov

Derivatization targets the active hydrogen atoms in the amino (-NH2) and sulfonamide (-SO2NH-) groups. nih.gov Common derivatization strategies include:

Alkylation/Methylation: This is a widely used technique where the acidic protons of the sulfonamide group are replaced with methyl groups. Reagents like (Trimethylsilyl)diazomethane (TMSD) or diazomethane (B1218177) are effective for this purpose. nih.gov The resulting N-methylated derivative is significantly more volatile and suitable for GC analysis. nih.gov

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) react with the amino and sulfonamide groups to form stable fluoro-acyl derivatives. These derivatives are not only volatile but also exhibit excellent response with an electron capture detector (ECD). gcms.cz

Silylation: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility. research-solution.comnih.gov

Pentafluorobenzylation: Pentafluorobenzyl (PFB) bromide is a versatile reagent that reacts with the sulfonamide group to form PFB derivatives. nih.gov These derivatives are highly responsive to ECD and are useful for trace-level analysis. nih.gov

Following derivatization, the sample is injected into a GC system, typically equipped with a capillary column (e.g., Rxi®-5Sil MS) and a Flame Ionization Detector (FID) or an ECD for detection. nih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Sulfonamides

| Reagent Class | Specific Reagent | Target Functional Group | Advantages |

|---|---|---|---|

| Alkylation | (Trimethylsilyl)diazomethane (TMSD) | Sulfonamide (-SO₂NH-) | Quantitative conversion, increases volatility. nih.gov |

| Acylation | Heptafluorobutyric anhydride (HFBA) | Amino (-NH₂), Sulfonamide (-SO₂NH-) | Forms stable derivatives, enhances ECD response. gcms.cznih.gov |

| Silylation | BSTFA + 1% TMCS | Amino (-NH₂), Sulfonamide (-SO₂NH-) | Increases volatility, suitable for many functional groups. research-solution.comnih.gov |

| Benzylation | Pentafluorobenzyl (PFB) Bromide | Sulfonamide (-SO₂NH-) | Creates highly ECD-sensitive derivatives for trace analysis. nih.gov |

Chiral Chromatography for Enantiomeric Resolution (if applicable)

Chirality refers to the property of a molecule that is non-superimposable on its mirror image. The compound this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, enantiomeric resolution via chiral chromatography is not applicable to this specific compound.

However, chiral chromatography is a critical technique for the separation of enantiomers of related chiral sulfonamide derivatives, which are common in pharmaceutical research. nih.govnih.gov Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The separation of these enantiomers is often achieved using chiral stationary phases (CSPs) in either HPLC or Supercritical Fluid Chromatography (SFC). nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used and have demonstrated broad applicability for the resolution of various classes of chiral compounds, including sulfonamides. nih.govresearchgate.net SFC, in particular, can offer advantages over HPLC for chiral separations, including higher efficiency and faster analysis times. nih.gov

Hyphenated Techniques for Comprehensive Characterization and Impurity Profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for both quantification and structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for trace-level quantification and confirmation of analytes in complex matrices. nih.govnih.gov This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov

For the analysis of this compound, a sample extract is first subjected to chromatographic separation using an RP-HPLC method similar to that described in section 6.1.1. The eluent from the column is then introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique for sulfonamides, typically operated in positive ion mode, which generates a protonated molecule [M+H]⁺. nih.govresearchgate.net

In the tandem mass spectrometer, the protonated molecule (precursor ion) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the collision cell, and the resulting characteristic fragment ions (product ions) are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at ng/L (parts per trillion) levels. researchgate.netrsc.org The method is invaluable for detecting trace amounts of the compound in environmental or biological samples. nih.govacs.org

Table 3: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion ([M+H]⁺) | m/z 222.9 (Calculated for C₆H₇Cl¹N₂O₂S³⁵) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition 1 (Quantifier) | m/z 222.9 → m/z 156.0 (Loss of SO₂NH₂) |

| MRM Transition 2 (Qualifier) | m/z 222.9 → m/z 107.0 (Loss of SO₂NH₂ and NH₃) |

| Sample Preparation | Solid-Phase Extraction (SPE) with Hydrophilic-Lipophilic Balanced (HLB) cartridges researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry, making it a powerful tool for the identification and confirmation of volatile and semi-volatile compounds. nih.gov As discussed in section 6.1.2, this compound requires derivatization prior to GC analysis. nih.gov

After derivatization, the sample is separated on the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the derivatized analyte. This fingerprint can be compared against spectral libraries (e.g., NIST) for positive identification. GC-MS is particularly useful for impurity profiling, as it can help to elucidate the structures of unknown by-products or degradation products. nih.gov The combination of retention time data from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the target compound and related substances.

Electrochemical Detection Methods and Voltammetric Studies for Redox Characterization

Electrochemical methods offer a highly sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds. For this compound, these techniques can be leveraged for both quantitative detection in research samples and for the fundamental characterization of its reduction-oxidation (redox) properties. The electroactivity of this molecule is primarily attributed to the oxidation of the aromatic amino group and the reduction of the carbon-chlorine bond.

Predicted Oxidative Behavior:

The primary electro-oxidative process for this compound is expected to occur at the amino group attached to the benzene (B151609) ring. The oxidation of substituted anilines has been a subject of considerable study. umn.edutsijournals.com The general mechanism involves the initial transfer of an electron to form a cation radical. tsijournals.com The stability and subsequent reactions of this radical are influenced by the nature and position of other substituents on the aromatic ring.

The presence of both a chloro group and a sulfonamide group, which are electron-withdrawing, is anticipated to make the oxidation of the amino group more difficult compared to unsubstituted aniline (B41778). This would result in a shift of the oxidation potential to more positive values. The oxidative voltammetric behavior of 2-, 3-, and 4-chloroaniline (B138754) has been investigated at glassy carbon electrodes, showing that the oxidation potential is dependent on the isomer and the pH of the medium. psu.edu For instance, the optimal pH for the linear-sweep and differential-pulse voltammetric determination of 2- and 3-chloroaniline (B41212) was found to be 1.95. psu.edu It is expected that the oxidation of this compound will also be a pH-dependent process.

Predicted Reductive Behavior:

On the cathodic side, the electrochemical reduction of the chloro-substituent is the most probable reaction. The electrochemical reduction of chlorobenzenes typically proceeds via the cleavage of the carbon-chlorine (C-Cl) bond. This process is generally irreversible and occurs at negative potentials. The exact potential for the reduction of the C-Cl bond in this compound will be influenced by the electronic effects of the amino and sulfonamide groups.

Voltammetric Studies for Redox Characterization: